![molecular formula C15H16N4O2 B273788 5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B273788.png)
5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a pyrazole derivative that has shown promising results in scientific research, making it a subject of interest for scientists worldwide.
Wirkmechanismus
The mechanism of action of 5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in the pathogenesis of various diseases. Additionally, this compound has been shown to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide in lab experiments is its potential as a potent inhibitor of various enzymes and signaling pathways. Additionally, this compound has shown promising results in various preclinical studies, making it a subject of interest for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful evaluation before its use in humans.
Zukünftige Richtungen
There are several future directions for the research on 5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Additionally, further research is needed to understand its mechanism of action and identify potential targets for its therapeutic effects. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Overall, the research on 5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide has shown promising results, making it a subject of interest for further investigation in various fields of science.
Synthesemethoden
The synthesis of 5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide involves the reaction of 5-methyl-1H-pyrazole-3-carbohydrazide with 6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylideneacetic acid in the presence of a suitable catalyst. The process is carried out in a controlled environment, and the resulting product is purified through various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for the development of new therapeutic agents. Additionally, this compound has shown potential as a potent inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
Produktname |
5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide |
|---|---|
Molekularformel |
C15H16N4O2 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
5-methyl-N//'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C15H16N4O2/c1-3-5-11-6-4-7-12(14(11)20)9-16-19-15(21)13-8-10(2)17-18-13/h3-4,6-9,16H,1,5H2,2H3,(H,17,18)(H,19,21)/b12-9+ |
InChI-Schlüssel |
VYKPYWIPVGLYDE-FMIVXFBMSA-N |
Isomerische SMILES |
CC1=CC(=NN1)C(=O)NN/C=C/2\C=CC=C(C2=O)CC=C |
SMILES |
CC1=CC(=NN1)C(=O)NNC=C2C=CC=C(C2=O)CC=C |
Kanonische SMILES |
CC1=CC(=NN1)C(=O)NNC=C2C=CC=C(C2=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



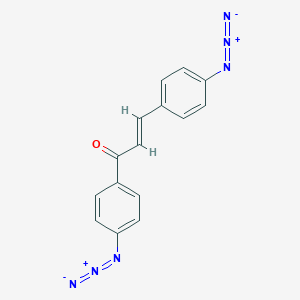

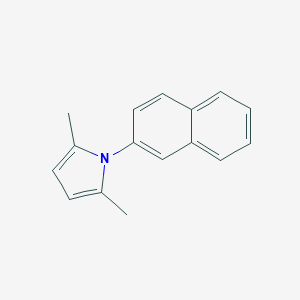
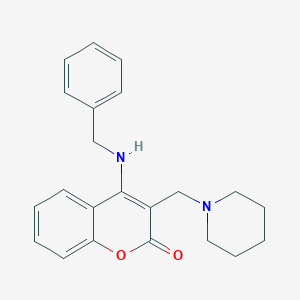
![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
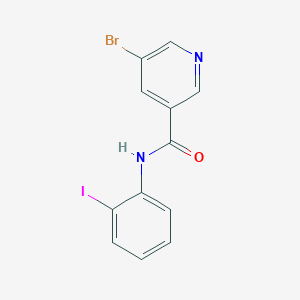

![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)

![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)
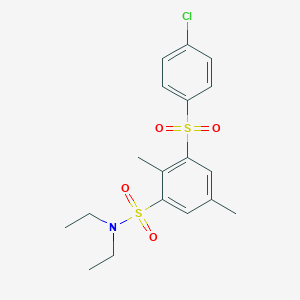
![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)